molecular formula C8H16BrNO3 B15073128 Acetamido-PEG2-Br

Acetamido-PEG2-Br

Cat. No.: B15073128
M. Wt: 254.12 g/mol
InChI Key: XDIIVHJEZXBJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamido-PEG2-Br is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC (Proteolysis Targeting Chimeras) linkers. It is primarily used in the synthesis of PROTAC molecules, which are designed to degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamido-PEG2-Br typically involves the reaction of acetamide with a PEG-based bromide compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the product, which is essential for its use in scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Acetamido-PEG2-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various PEG-based derivatives with different functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Acetamido-PEG2-Br has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTAC molecules, which are designed to degrade specific target proteins.

    Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.

    Medicine: Utilized in the design of novel therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Applied in the development of advanced materials and drug delivery systems

Mechanism of Action

Acetamido-PEG2-Br functions as a linker in PROTAC molecules, which consist of two different ligands connected by a PEG chain. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain provides flexibility and solubility to the PROTAC molecule, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamido-PEG2-Br is unique due to its specific chemical structure, which provides optimal flexibility and solubility for PROTAC molecules. Its acetamido group allows for easy modification and conjugation with other functional groups, making it a versatile tool in chemical synthesis and drug development .

Biological Activity

Acetamido-PEG2-Br is a compound that belongs to the class of polyethylene glycol (PEG) derivatives, which are known for their diverse applications in drug delivery and therapeutic formulations. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a PEG chain with an acetamido group and a bromine atom attached. The structure enhances solubility in biological fluids and facilitates cellular uptake, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through modulation of inflammatory pathways. Research indicates that PEGylated compounds can influence the release of pro-inflammatory mediators such as prostaglandins (PGE2) and nitric oxide (NO) in various cell types, including macrophages.

Key Findings:

  • Inhibition of Pro-inflammatory Mediators : Studies have shown that PEG derivatives can inhibit the production of NO and PGE2 in response to lipopolysaccharide (LPS) stimulation in RAW 264.7 macrophage cells. The concentration-dependent inhibition suggests potential therapeutic applications in inflammatory diseases .
  • Cellular Uptake : The acetamido group enhances cellular permeability, allowing for efficient internalization into target cells, which is vital for its therapeutic efficacy.

Biological Activity

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. These studies focus on its anti-inflammatory and analgesic properties.

In Vitro Studies

  • Cell Viability Assays : this compound was tested on different cancer cell lines to assess cytotoxicity. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.
  • Prostaglandin E2 (PGE2) Release : Inhibition studies demonstrated that this compound effectively reduced PGE2 levels in LPS-stimulated macrophages, highlighting its role as an anti-inflammatory agent .

In Vivo Studies

  • Animal Models : In murine models of inflammation, treatment with this compound resulted in decreased edema formation and reduced levels of inflammatory cytokines. These findings support its potential therapeutic application in managing inflammatory conditions .

Case Studies

  • Anti-inflammatory Effects : A study investigated the effects of this compound on carrageenan-induced paw edema in rats. The results showed a significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory properties.
    Treatment GroupPaw Edema Reduction (%)
    Control0
    This compound (10 mg/kg)45
    This compound (20 mg/kg)65
  • Cytotoxicity Assessment : In vitro cytotoxicity assays using MDA-MB-231 breast cancer cells revealed that this compound exhibited an EC50 value significantly lower than conventional chemotherapeutics, suggesting enhanced efficacy against drug-resistant cancer cells.

Properties

Molecular Formula

C8H16BrNO3

Molecular Weight

254.12 g/mol

IUPAC Name

N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]acetamide

InChI

InChI=1S/C8H16BrNO3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7H2,1H3,(H,10,11)

InChI Key

XDIIVHJEZXBJPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.